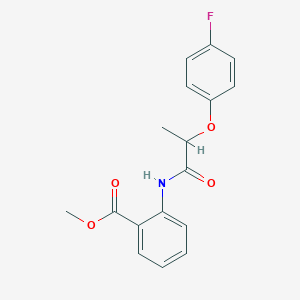
Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate is an organic compound with the molecular formula C17H16FNO4 This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol, propanoic acid, and methyl 2-aminobenzoate.
Formation of 4-Fluorophenoxypropanoic Acid: 4-Fluorophenol is reacted with propanoic acid under acidic conditions to form 4-fluorophenoxypropanoic acid.
Amidation Reaction: The 4-fluorophenoxypropanoic acid is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-(4-chlorophenoxy)propanoyl]amino}benzoate
- Methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}benzoate
- Methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}benzoate
Uniqueness
Methyl 2-(2-(4-fluorophenoxy)propanamido)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H16FNO4 |
|---|---|
Molecular Weight |
317.31g/mol |
IUPAC Name |
methyl 2-[2-(4-fluorophenoxy)propanoylamino]benzoate |
InChI |
InChI=1S/C17H16FNO4/c1-11(23-13-9-7-12(18)8-10-13)16(20)19-15-6-4-3-5-14(15)17(21)22-2/h3-11H,1-2H3,(H,19,20) |
InChI Key |
PAYQJDKLUZLLBY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)OC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















